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molecular formula C19H14N2O5S B8756068 N-(2-benzoylphenyl)-4-nitroBenzenesulfonamide CAS No. 628301-24-6

N-(2-benzoylphenyl)-4-nitroBenzenesulfonamide

Cat. No. B8756068
M. Wt: 382.4 g/mol
InChI Key: WJGKGSMSRIJCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393873B2

Procedure details

2-Aminobenzophenone (20 mg) was dissolved in 1 mL of methylene chloride and 4-nitrobenzenesulfonyl chloride (34 mg, 1.5 equiv) was added thereto followed by pyridine (16 mL, 2 equiv). After 10 minutes the reaction mixture was oncentrated in vacuo, subjected to flash chromatography (eluting with 0% to 25% EtOAc/hexane) to provide N-(2-benzoylphenyl)-4-nitrobenzenesulfonamide. ESMS, M+H+ found: 383.1.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[N+:16]([C:19]1[CH:24]=[CH:23][C:22]([S:25](Cl)(=[O:27])=[O:26])=[CH:21][CH:20]=1)([O-:18])=[O:17].N1C=CC=CC=1>C(Cl)Cl>[C:4]([C:3]1[CH:12]=[CH:13][CH:14]=[CH:15][C:2]=1[NH:1][S:25]([C:22]1[CH:21]=[CH:20][C:19]([N+:16]([O-:18])=[O:17])=[CH:24][CH:23]=1)(=[O:26])=[O:27])(=[O:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
34 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
subjected to flash chromatography (eluting with 0% to 25% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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